Calcium perborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54630-47-6 |

|---|---|

Molecular Formula |

B2CaO6 |

Molecular Weight |

157.7 g/mol |

IUPAC Name |

calcium;oxidooxy(oxo)borane |

InChI |

InChI=1S/2BHO3.Ca/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |

InChI Key |

PSILFEDVUZYCCM-UHFFFAOYSA-L |

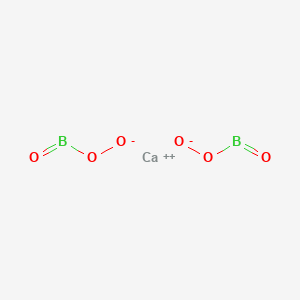

SMILES |

B(=O)O[O-].B(=O)O[O-].[Ca+2] |

Canonical SMILES |

B(=O)O[O-].B(=O)O[O-].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Calcium Perborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium perborate, detailing its chemical structure, properties, synthesis protocols, and diverse applications. The information is curated for professionals in research and development who require precise and technical data.

Chemical Formula and Structure

This compound is an inorganic compound known for its oxidizing properties. It is often found in hydrated forms and is structurally complex.

-

Chemical Formula : Ca(BO₃)₂ or CaB₂O₆[][2]

-

IUPAC Name : calcium;oxidooxy(oxo)borane[][3]

-

SMILES : B(=O)O[O-].B(=O)O[O-].[Ca+2][][3]

Structurally, this compound is not a simple salt. It consists of a central calcium ion (Ca²⁺) ionically bonded to two perborate anions ([B(O)O(OH)]⁻). The structure is a complex three-dimensional network where boron atoms are coordinated with peroxide (O₂²⁻) and hydroxyl groups[3]. Spectroscopic and diffraction studies indicate that the material is often amorphous or poorly crystalline[3].

Physicochemical and Spectroscopic Properties

The key properties of this compound are summarized below. Its utility is primarily derived from its ability to release active oxygen.

| Property | Value | Reference |

| Molecular Formula | CaB₂O₆ | [] |

| Molecular Weight | 157.7 g/mol | [3] |

| Appearance | White powder | N/A |

| Crystal System | Amorphous / Poorly Crystalline | [3] |

| Active Oxygen Content | ~10.0% (theoretical) | [2][3] |

| Raman Spectroscopy | 880 cm⁻¹ (B-O-O stretch), 1450 cm⁻¹ (O-O peroxo) | [3] |

| XRD Analysis | Broad peaks indicating amorphous characteristics | [3] |

Synthesis Methodologies

This compound can be synthesized through several methods, with conventional precipitation being the most common. Advanced techniques like fluidized-bed crystallization offer greater control and scalability.

This method involves the reaction of a calcium salt with sodium perborate in an aqueous solution containing hydrogen peroxide.

-

Preparation of Solutions :

-

Solution A: Dissolve sodium hydroxide and boric acid in deionized water.

-

Solution B: Prepare an aqueous solution of calcium chloride and hydrogen peroxide.

-

-

Reaction : Add Solution B to Solution A dropwise under constant stirring. Maintain the reaction temperature between 20-25 °C[2].

-

Precipitation : A white solid of this compound will precipitate out of the solution.

-

Filtration and Washing : Filter the solid precipitate from the reaction mixture. Reslurry the filter cake with deionized water and filter again to remove soluble impurities[2].

-

Drying : Dry the final product overnight in a vacuum oven at 50 °C to yield a stable this compound powder[2].

A modern, continuous production method has been developed using fluidized-bed reactors (FBRs) to enhance efficiency and boron recovery. The key operational parameters are critical for optimal yield.

| Parameter | Optimal Value | Reference |

| pH | 10.6 | [3] |

| [Ca] / [B] Molar Ratio | 0.6 | [3] |

| [H₂O₂] / [B] Molar Ratio | 2.0 | [3] |

| Hydraulic Retention Time | 18 minutes | [3] |

| Boron Recovery Efficiency | >60% | [3] |

Applications in Science and Industry

The oxidizing nature of this compound makes it a valuable compound in various fields, from dental science to environmental remediation. Its chlorine-free bleaching action is a significant advantage in many applications.

In dentistry, this compound is used as a teeth-whitening agent due to its effective and safe bleaching properties[2][4]. It functions by releasing active oxygen, which oxidizes organic pigments on teeth without damaging the enamel[3]. When incorporated into calcium silicate cements at 3%, it has been shown to maintain biocompatibility, although with a 15-20% reduction in compressive strength[3]. Furthermore, when integrated into biopolymers like chitosan, it creates hybrid composites with self-sterilizing properties, capable of reducing bacterial loads significantly, making it promising for medical device coatings[3].

As a chlorine-free bleach, this compound is an environmentally preferable alternative in detergents[3]. In the manufacturing of polyolefins, its role as a thermal stabilizer is well-documented. An addition of 0.5–1.5 wt% scavenges free radicals during the extrusion process, thereby enhancing the thermal stability of the polymer[3].

This compound pellets have demonstrated high efficacy in wastewater treatment, specifically for the removal of boron contaminants. In pilot-scale studies using fluidized-bed reactors, a 95% boron removal from effluent was achieved through chemisorption and surface complexation[3]. The high surface area (12–15 m²/g) and amorphous structure of the pellets contribute to these favorable adsorption kinetics[3].

References

A Technical Guide to the Laboratory Synthesis of Calcium Perborate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of calcium perborate for research applications. The document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis workflows.

Introduction

This compound, with the chemical formula Ca(BO₃)₂, is an inorganic compound that serves as a stable source of active oxygen.[1] Unlike the more common calcium borate, this compound contains a peroxide linkage, making it a useful oxidizing agent. Its applications in research are varied, including its use as a teeth-whitening agent in dental studies and in the preparation of certain polymers.[1] This guide details two primary methods for the laboratory-scale synthesis of this compound, focusing on reproducible and accessible protocols for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized product.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | Ca(BO₃)₂ | [1] |

| Molecular Weight | 157.7 g/mol | [2] |

| Appearance | White powder | |

| CAS Number | 54630-47-6 | [2] |

| Active Oxygen Content | Approximately 10.0% | [1] |

| Structure | Amorphous, with broad XRD peaks | [2] |

| Key Raman Bands | 880 cm⁻¹ (B-O-O), 1450 cm⁻¹ (O-O peroxo) | [2] |

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below. The first method involves a two-step process: the synthesis of a sodium perborate precursor followed by its reaction with a calcium salt. The second method is a proposed one-step co-precipitation process.

Method 1: Two-Step Synthesis via Sodium Perborate Intermediate

This method is based on the preparation of sodium perborate tetrahydrate, which is then used to synthesize this compound.

3.1.1. Step 1: Synthesis of Sodium Perborate Tetrahydrate

This protocol is adapted from established procedures for the synthesis of sodium perborate from borax and hydrogen peroxide.[3][4]

Materials:

-

Borax (Sodium Tetraborate Decahydrate, Na₂B₄O₇·10H₂O)

-

Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

-

Ice

Equipment:

-

Glass beaker (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of Sodium Metaborate Solution: In a 500 mL beaker, dissolve 24 g of borax and 5 g of sodium hydroxide in 150 mL of warm deionized water with stirring.[4]

-

Cooling: Cool the solution to room temperature, and then place it in an ice bath to lower the temperature further.

-

Addition of Hydrogen Peroxide: While maintaining the cool temperature, slowly add 28.3 mL of 30% hydrogen peroxide to the solution with continuous stirring.[4]

-

Crystallization: To promote crystallization, add approximately 20 g of crushed ice to the solution while it is still in the ice bath.[4] Fine crystals of sodium perborate should begin to precipitate.

-

Stirring: Continue to stir the solution for another 20 minutes to ensure complete crystallization.[4]

-

Filtration and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with two 25 mL portions of cold ethanol, followed by two 25 mL portions of diethyl ether to remove residual water.[4]

-

Drying: Dry the sodium perborate tetrahydrate crystals in a desiccator or a low-temperature oven (below 50°C) to a constant weight.

3.1.2. Step 2: Synthesis of this compound

This protocol is based on the reaction between the synthesized sodium perborate and calcium chloride.

Materials:

-

Sodium Perborate Tetrahydrate (from Step 1)

-

Calcium Chloride (CaCl₂)

-

Deionized Water

Equipment:

-

Glass beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Reaction Mixture: In a 250 mL beaker, prepare a slurry by mixing the synthesized sodium perborate tetrahydrate with a stoichiometric amount of calcium chloride in a minimal amount of deionized water. The limited water is crucial to prevent the hydrolysis of the perborate.

-

Reaction: Stir the mixture at room temperature (20-25°C).[1]

-

Filtration: After the reaction is complete (indicated by the formation of a precipitate), filter the solid product using a Buchner funnel.[1]

-

Washing: Reslurry the filter cake with a small amount of deionized water and filter again to remove soluble byproducts.[1]

-

Drying: Dry the resulting this compound product overnight in a vacuum oven at 50°C.[1]

Method 2: Proposed One-Step Co-Precipitation Synthesis

This proposed method adapts the principles of calcium borate co-precipitation by incorporating a peroxide source.

Materials:

-

Calcium Chloride (CaCl₂)

-

Borax (Na₂B₄O₇·10H₂O)

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

Equipment:

-

Two glass beakers (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter

-

Centrifuge and centrifuge tubes

-

Drying oven

Procedure:

-

Prepare Calcium Solution: In one beaker, dissolve a stoichiometric amount of calcium chloride in 100 mL of deionized water.

-

Prepare Borate-Peroxide Solution: In a separate beaker, dissolve a corresponding stoichiometric amount of borax in 100 mL of deionized water. Adjust the pH to be alkaline (pH 9-10) with sodium hydroxide. Cool the solution in an ice bath and then add a stoichiometric amount of 30% hydrogen peroxide.

-

Precipitation: Slowly add the calcium chloride solution to the borate-peroxide solution dropwise from a dropping funnel with vigorous stirring. A white precipitate of this compound should form.

-

Aging: Continue stirring the suspension for 1-2 hours at room temperature to allow the precipitate to age.

-

Separation and Washing: Separate the precipitate by centrifugation. Decant the supernatant and wash the solid product several times with deionized water, with centrifugation after each wash, until the conductivity of the wash water is close to that of deionized water.

-

Drying: Dry the final product in an oven at a temperature not exceeding 60°C to prevent the decomposition of the peroxy groups.

Quantitative Data Summary

The following tables summarize the quantitative data related to the synthesis protocols.

Table 2: Reagent Quantities for Synthesis Methods

| Method | Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 1.1 Sodium Perborate Synthesis | Borax (Na₂B₄O₇·10H₂O) | 381.37 | 24 g | 0.063 |

| Sodium Hydroxide (NaOH) | 40.00 | 5 g | 0.125 | |

| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 28.3 mL | 0.28 (approx.) | |

| 1.2 this compound Synthesis | Sodium Perborate Tetrahydrate (NaBO₃·4H₂O) | 153.86 | TBD | TBD |

| Calcium Chloride (CaCl₂) | 110.98 | TBD | TBD | |

| 2. Co-Precipitation (Proposed) | Calcium Chloride (CaCl₂) | 110.98 | TBD | TBD |

| Borax (Na₂B₄O₇·10H₂O) | 381.37 | TBD | TBD | |

| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | TBD | TBD | |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | |

| TBD: To be determined based on the desired scale of the reaction. |

Table 3: Reaction Conditions and Expected Outcomes

| Parameter | Method 1.1 (Sodium Perborate) | Method 1.2 (this compound) | Method 2 (Co-Precipitation) |

| Temperature | Cooled in an ice bath | 20-25°C | Room Temperature |

| Reaction Time | ~30 minutes | Not specified, likely 1-2 hours | 1-2 hours |

| pH | Alkaline | Neutral to slightly alkaline | 9-10 |

| Expected Yield | High | Moderate | Moderate to High |

| Product Purity | Good, after washing | Dependent on washing efficiency | Potentially high |

Visualizations

The following diagrams illustrate the logical workflow of the synthesis processes.

References

A Technical Guide to the Hydrated Forms of Calcium Perborate

Abstract: This document provides a comprehensive technical overview of the hydrated forms of calcium perborate, a compound of significant interest due to its versatile applications as an oxidizing agent. It details the physicochemical properties, synthesis protocols, and characterization methods for this compound. The guide summarizes key quantitative data in structured tables and outlines experimental methodologies. Furthermore, it explores its functional applications in dental materials, industrial processes, and environmental remediation, with a focus on the underlying chemical mechanisms. This whitepaper is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, characterization, and application of perborate compounds.

Chemical Identity and Physicochemical Properties

This compound is an inorganic compound that exists in multiple hydrated forms.[1] The anhydrous variant has the molecular formula B₂CaO₆.[1] Structurally, it is a complex arrangement where a central calcium ion is surrounded by borate anions, which coordinate with peroxide (O₂²⁻) and hydroxyl groups, forming a three-dimensional network.[1] This structure is stabilized by both ionic and covalent interactions.[1] While specific hydrates are not consistently defined in the literature, the compound is known to be amorphous or poorly crystalline.[1] Its key characteristic is the presence of peroxide linkages, which are responsible for its oxidative properties.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 54630-47-6 | [1] |

| Molecular Formula | B₂CaO₆ (anhydrous) | [1] |

| Molecular Weight | 157.7 g/mol (anhydrous) | [1][2] |

| Active Oxygen Content | ~10% (theoretical) | [1] |

| Appearance | White or yellowish powder | [3] |

| Crystal System | Amorphous / Poorly Crystalline | [1] |

| Water Solubility | Almost insoluble |[3] |

Synthesis and Manufacturing Protocols

The synthesis of this compound can be achieved through several methods, primarily involving precipitation from aqueous solutions. The choice of method can influence the product's purity, particle size, and yield.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol 2.1: Conventional Precipitation Method

This traditional batch process is a widely cited method for producing this compound.

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium perborate (Na₂B₄O₇)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of calcium chloride.

-

In a separate vessel, dissolve sodium perborate in deionized water, followed by the addition of hydrogen peroxide.

-

Slowly add the calcium chloride solution to the sodium perborate/hydrogen peroxide mixture under constant stirring.

-

Maintain the temperature of the exothermic reaction between 20-25°C, using a cooling bath if necessary.[1]

-

Continue stirring for a sufficient duration to ensure complete precipitation.

-

Separate the resulting solid precipitate from the reaction mixture by filtration.[1]

-

Reslurry the filter cake with deionized water and filter again to remove soluble byproducts.[4]

-

Dry the final product in a vacuum oven at 50°C overnight to obtain the hydrated this compound.[1][4]

Experimental Protocol 2.2: Fluidized-Bed Crystallization (FBC)

To overcome the waste generation and scalability issues of batch processes, continuous production using a fluidized-bed reactor has been developed.[1] This method allows for the formation of uniform pellets.[1]

Table 2: Key Parameters for Fluidized-Bed Crystallization Synthesis

| Parameter | Optimal Value | Purpose |

|---|---|---|

| pH | 10.6 | Favors the formation of Ca(B(OH)₃OOH)₂ and CaB(OH)₃OOB(OH)₃.[1] |

| [Ca]/[B] Molar Ratio | 0.6 | Maximizes boron recovery.[1] |

| [H₂O₂]/[B] Molar Ratio | 2 | Maximizes boron recovery (60% efficiency).[1] |

| Hydraulic Retention Time | 18 minutes | At a bed height of 80 cm.[1] |

Characterization and Analysis

The structural and chemical properties of this compound are primarily investigated using spectroscopic and diffraction techniques.

-

X-Ray Diffraction (XRD): XRD studies are used to assess the crystallinity of the material. For synthetic this compound, these studies typically indicate an amorphous or poorly crystalline nature, characterized by broad peaks corresponding to interatomic distances of 2.8–3.2 Å.[1]

-

Raman Spectroscopy: This technique is crucial for confirming the presence of the peroxide functional group.

Table 3: Key Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Raman Spectroscopy | 880 | B-O-O stretching |

| Raman Spectroscopy | 1450 | O-O peroxo vibrations |

Functional Applications

The oxidative capacity of this compound underpins its use in a variety of applications, from dental care to environmental science.

Dental Materials and Whitening Agents

This compound is an effective bleaching agent used in dentistry.[1][2] Upon application, it decomposes to release active oxygen, which oxidizes organic pigments responsible for tooth discoloration without damaging the enamel.[1] However, its incorporation into dental cements can affect their mechanical properties.[1]

Caption: Mechanism of action for this compound in dental bleaching.

Table 4: Impact of 3% this compound on Dental Materials

| Material | Compressive Strength Change | Microhardness Change | Morphological Changes |

|---|---|---|---|

| ProRoot MTA | -15.7% (45.2 → 38.1 MPa) | -17.1% (82 → 68 HV) | Surface pitting, cracks[1] |

| Biodentine | -15.9% (62.3 → 52.4 MPa) | -15.8% (95 → 80 HV) | Partial crystal dissolution[1] |

| MTA Repair HP | -14.7% (55.8 → 47.6 MPa) | -15.9% (88 → 74 HV) | Minor porosity increase[1] |

Data sourced from accelerated aging tests.[1]

Industrial Oxidizing Agent

As a chlorine-free bleach, this compound is used in some detergent formulations.[1] It also serves as a thermal stabilizer in polyolefin production, where it is added at 0.5–1.5 wt% to scavenge free radicals during extrusion.[1]

Environmental Remediation

This compound in pellet form is effective for sequestering boron contaminants from wastewater.[1] Its high surface area (12–15 m²/g) and amorphous structure facilitate the removal process through chemisorption and surface complexation.[1]

Caption: Logical flow of boron removal from wastewater.

Table 5: Boron Removal Efficiency using this compound Pellets

| Parameter | Value |

|---|---|

| System | Pilot-scale Fluidized Bed Reactor[1] |

| Initial Boron Concentration | 1000 ppm[1] |

| Removal Efficiency | 95%[1] |

Relevance to Drug Development

While this compound is not primarily known as a drug delivery vehicle, other calcium-based inorganic biomaterials like calcium carbonate and calcium phosphate are extensively studied for this purpose due to their biocompatibility and biodegradability.[5][6] The controlled release of active oxygen from this compound suggests a potential for applications requiring localized oxidative effects, such as in antimicrobial or anticancer therapies. For instance, hybrid composites of this compound and chitosan have demonstrated self-sterilizing properties, reducing bacterial loads significantly.[1] This points to a potential utility in medical device coatings or therapeutic formulations where a slow-releasing oxidizing agent is beneficial.[1] However, further research is required to explore its efficacy and safety as a direct drug delivery carrier.

References

- 1. This compound (54630-47-6) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. Calcium peroxide - Wikipedia [en.wikipedia.org]

- 4. This compound | 54630-47-6 [chemicalbook.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Calcium carbonate vaterite particles for drug delivery: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Calcium Perborate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perborate, an inorganic compound with oxidizing properties, has applications ranging from dental formulations to industrial bleaching. Despite its utility, a comprehensive understanding of its behavior in aqueous solutions remains a subject of inquiry. This technical guide synthesizes the available scientific information regarding the solubility of this compound, addressing the inherent challenges in its quantification due to hydrolysis. It provides a detailed overview of its dissolution characteristics, proposes experimental methodologies for its solubility determination, and illustrates the key chemical pathways involved.

Introduction

This compound is a compound that, upon dissolution in water, releases active oxygen species, making it a valuable component in various oxidative formulations. However, its efficacy is intrinsically linked to its solubility and stability in aqueous media. A critical challenge in characterizing the aqueous solubility of this compound is its tendency to undergo hydrolysis. This guide aims to provide a thorough understanding of the current knowledge on this compound's solubility, offering insights for researchers and professionals working with this compound.

Aqueous Solubility of this compound: A Qualitative and Quantitative Overview

Direct quantitative data on the solubility of this compound in aqueous solutions is notably scarce in publicly available literature. The compound is consistently described as having "low solubility" or being "virtually insoluble in water"[1]. This low solubility is a characteristic often observed in alkaline earth metal borate compounds[2].

One of the primary reasons for the difficulty in obtaining a straightforward solubility value is that calcium borates are subject to hydrolysis, meaning their solubility cannot be determined by simple direct measurement[3]. When this compound is introduced into an aqueous environment, it doesn't just dissolve; it simultaneously reacts with water, leading to a complex equilibrium of various species in solution.

Factors Influencing Solubility

While specific data is limited, the solubility of sparingly soluble salts like this compound is generally influenced by:

-

Temperature: For most solids, solubility increases with temperature. However, for some calcium salts, the temperature dependence can be minimal[4].

-

pH: The pH of the aqueous solution can significantly impact the solubility of borate-containing compounds due to the various boric acid and borate equilibria.

-

Presence of Other Ions: The common ion effect and the formation of complex ions can alter the equilibrium and, consequently, the solubility.

Quantitative Data Summary

Due to the lack of specific quantitative solubility data for this compound, a comparative table is not feasible. Research indicates that the focus has been more on the synthesis and application of this compound rather than a detailed thermodynamic analysis of its solubility.

Hydrolysis of this compound in Aqueous Solutions

Upon contact with water, this compound undergoes hydrolysis, breaking down into its constituent ions and other species. While the exact structure of "this compound" can be complex and may exist in various hydrated forms, a plausible hydrolysis pathway can be inferred from the behavior of sodium perborate and general borate chemistry.

The perborate anion, often represented as a dimer, [(HO)₂B(OO)₂B(OH)₂]²⁻, hydrolyzes to produce hydrogen peroxide and borate species. In the presence of calcium ions, the overall process can be conceptualized as the dissolution of the solid followed by the hydrolysis of the perborate anion.

Dissolution and Hydrolysis Pathway

Caption: Dissolution and subsequent hydrolysis of this compound in an aqueous solution.

Experimental Protocols for Solubility Determination

Given the hydrolytic nature of this compound, determining its solubility requires methods that can quantify the concentration of its dissolved ions in a saturated solution at equilibrium.

Preparation of a Saturated Solution

-

Solid Addition: Add an excess amount of this compound powder to a known volume of deionized water in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the suspension for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved ions is reached. The exact time should be determined empirically by taking measurements at different time points until the ion concentrations stabilize.

-

Phase Separation: Separate the solid and liquid phases by filtration (using a filter with a pore size small enough to retain the solid particles, e.g., 0.22 µm) or centrifugation. The temperature should be maintained during this step to prevent changes in solubility.

Quantification of Dissolved Species

The concentration of the dissolved ions in the clear filtrate/supernatant can be determined using various analytical techniques.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Table 1: Analytical Methods for Quantifying Dissolved Species

| Analyte | Method | Principle |

| Calcium Ions (Ca²⁺) | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the absorption or emission of light by calcium atoms at a characteristic wavelength, providing a highly sensitive and specific quantification. |

| Complexometric Titration | Titration with a standardized solution of a chelating agent like EDTA, using a colorimetric indicator to determine the endpoint. | |

| Boron Species | ICP-OES | Similar to calcium analysis, this method can quantify the total boron concentration in the solution. |

| Colorimetric Methods (e.g., Azomethine-H method) | A colorimetric reagent reacts with boron to form a colored complex, the absorbance of which is measured spectrophotometrically and is proportional to the boron concentration. | |

| Hydrogen Peroxide | Permanganometric Titration | Titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate acts as its own indicator. |

| Iodometric Titration | Hydrogen peroxide reacts with an excess of potassium iodide in an acidic solution to liberate iodine, which is then titrated with a standard solution of sodium thiosulfate. |

Calculation of Solubility Product (Ksp)

From the determined equilibrium concentrations of the ions, the solubility product (Ksp) can be calculated. Assuming the dissolution reaction is:

Ca--INVALID-LINK-- ⇌ Ca²⁺(aq) + [(HO)₂B(OO)₂B(OH)₂]²⁻(aq)

The Ksp expression would be:

Ksp = [Ca²⁺][[(HO)₂B(OO)₂B(OH)₂]²⁻]

Due to the hydrolysis of the perborate anion, the direct measurement of its concentration is challenging. Therefore, the solubility is often expressed in terms of the molar solubility of the calcium ion, which can be directly and accurately measured.

Conclusion

The solubility of this compound in aqueous solutions is a complex topic, primarily due to the compound's low intrinsic solubility and its concurrent hydrolysis. While quantitative data remains elusive in the scientific literature, a qualitative understanding of its behavior can be established. For researchers and drug development professionals, it is crucial to recognize that the dissolution of this compound is not a simple process but rather a dynamic equilibrium involving hydrolysis products. The experimental protocols outlined in this guide provide a framework for systematically investigating the solubility of this and other sparingly soluble, hydrolyzable compounds. Future research focusing on the precise determination of the solubility product and the kinetics of dissolution and hydrolysis will be invaluable for optimizing the formulation and application of this compound.

References

An In-depth Technical Guide to the Oxidizing Potential of Calcium Perborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perborate, an inorganic peroxide, serves as a stable and solid source of active oxygen, rendering it a versatile oxidizing agent in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core principles governing the oxidizing potential of this compound. It delves into its chemical properties, the mechanisms of oxidation, quantitative analysis of its oxidizing capacity, and relevant experimental protocols. Furthermore, this guide explores the applications of this compound, particularly in contexts pertinent to research and drug development, and visualizes key concepts through structured data and diagrams.

Introduction to this compound

This compound is a compound containing a perborate anion, which is a borate with peroxide functionality. While its exact structure can be complex and exist in various hydrated forms, it is generally represented by the chemical formula Ca(BO₃)₂. Its primary utility as an oxidizing agent stems from its ability to release hydrogen peroxide upon dissolution in aqueous media. This property makes it a safer and more convenient alternative to handling concentrated hydrogen peroxide solutions.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective application as an oxidizing agent.

| Property | Value | Reference |

| Molecular Formula | Ca(BO₃)₂ | |

| Molecular Weight | 157.70 g/mol | [1] |

| Appearance | White to off-white powder | |

| Active Oxygen Content | Varies depending on hydration state | |

| Solubility in Water | Decomposes to release hydrogen peroxide |

Mechanism of Oxidizing Action

The oxidizing potential of this compound is intrinsically linked to the generation of reactive oxygen species (ROS) in solution. The primary mechanism involves the hydrolysis of the perborate anion to yield hydrogen peroxide.

Hydrolysis and Hydrogen Peroxide Formation

Upon dissolution in water, this compound hydrolyzes to form boric acid and hydrogen peroxide:

Ca(BO₃)₂ + 2H₂O ⇌ Ca(BO₂)₂ + 2H₂O₂

The released hydrogen peroxide is a powerful oxidizing agent.

Perborate Species in Solution

In aqueous solution, a complex equilibrium exists between boric acid, hydrogen peroxide, and various perborate species. Studies have shown that in alkaline and neutral pH solutions, intermediates such as (HO)₃B(OOH)⁻ and (HO)₂B(OOH)₂²⁻ are dominant.[2][3] Some research suggests that these perborate anions can be kinetically more reactive as oxidants than hydrogen peroxide itself under certain conditions.[2][3]

The following diagram illustrates the equilibrium of perborate species in an aqueous solution.

Caption: Equilibrium of this compound in Aqueous Solution.

Quantitative Assessment of Oxidizing Potential

The oxidizing strength of this compound is typically quantified by its "active oxygen content," which is the amount of oxygen released during a chemical reaction.

Standard Electrode Potential

| Half-Reaction | Standard Potential (E°) (V) |

| H₂O₂ + 2H⁺ + 2e⁻ ⇌ 2H₂O | +1.78 |

| HO₂⁻ + H₂O + 2e⁻ ⇌ 3OH⁻ | +0.87 |

Data sourced from standard chemistry reference tables.

Active Oxygen Content

The active oxygen content is a direct measure of the oxidizing capacity and can be determined experimentally.

| Parameter | Typical Value Range |

| Active Oxygen (%) | 9.0 - 11.0 |

Note: The actual active oxygen content can vary based on the specific manufacturing process and hydration state of the this compound.

Experimental Protocols for Determining Oxidizing Potential

Several standardized methods can be employed to quantify the oxidizing capacity of this compound.

Determination of Active Oxygen Content by Permanganometry

This titrimetric method is based on the oxidation of hydrogen peroxide (released from perborate) by a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.

Protocol:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water. Acidify the solution with sulfuric acid.

-

Titration: Titrate the prepared solution with a standardized potassium permanganate solution. The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.

-

Calculation: The active oxygen content is calculated based on the volume and concentration of the KMnO₄ solution used and the initial mass of the this compound sample. The stoichiometry of the reaction is:

2KMnO₄ + 5H₂O₂ + 3H₂SO₄ → K₂SO₄ + 2MnSO₄ + 8H₂O + 5O₂

The following workflow diagram outlines the permanganometry titration process.

Caption: Workflow for Determining Active Oxygen Content.

UN Test O.1 for Oxidizing Solids

This test provides a method for assessing the relative oxidizing hazard of a solid substance by comparing its ability to increase the burning rate of a combustible material (cellulose) with that of a reference substance (potassium bromate).[4][5]

Protocol Summary:

-

Mixture Preparation: Prepare mixtures of the test substance (this compound) with dried fibrous cellulose at specific mass ratios (e.g., 4:1 and 1:1). Also, prepare reference mixtures of potassium bromate and cellulose.[5]

-

Pile Formation: Form a conical pile of the mixture.

-

Ignition and Timing: Ignite the pile using a heated wire and record the time it takes for the reaction to propagate through the pile.

-

Comparison: Compare the mean burning time of the test substance mixtures with the mean burning times of the reference mixtures. A shorter burning time indicates a higher oxidizing potential.

The following diagram illustrates the logical relationship in the UN Test O.1.

References

- 1. echemi.com [echemi.com]

- 2. Chemical Oscillations With Sodium Perborate as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemical Oscillations With Sodium Perborate as Oxidant [frontiersin.org]

- 4. epa.gov [epa.gov]

- 5. Oxidizing Solids – UN Test O.1 - Prime Process Safety Center [primeprocesssafety.com]

A Technical Guide to the Discovery and Synthesis of Calcium Perborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of calcium perborate. It details the initial unstable synthesis and the subsequent development of a stable form, offering in-depth experimental protocols for key synthesis methods. Quantitative data is presented in a structured format for easy comparison. The historical development and synthesis pathways are visualized through a process flow diagram. While direct applications of this compound in drug development are not widely documented, its properties as an oxidizing agent and a source of calcium and borate ions suggest potential areas for future research, particularly in comparison to the more extensively studied calcium borate.

Introduction

This compound, a compound distinct from calcium borate due to the presence of a peroxide group, has a history rooted in the late 19th and early 20th centuries. Its synthesis and stability posed initial challenges to chemists. This guide traces the timeline of its discovery and the evolution of its synthesis, providing detailed methodologies for its preparation.

Historical Development

The journey to synthesize a stable form of this compound began with the discovery of its precursor, sodium perborate.

-

1898: The Dawn of Perborates: The first synthesis of sodium perborate was achieved in 1898. This development laid the groundwork for the subsequent synthesis of other perborate salts, including this compound.

-

Initial Unstable Synthesis: The earliest documented attempt to synthesize this compound was reported by P. G. Melikoff and L. Pissarjevsky in the "Berichte der deutschen chemischen Gesellschaft." This initial synthesis resulted in a highly unstable compound that could not be properly analyzed. The process involved the decomposition of sodium perborate by calcium chloride.

-

1911: A Breakthrough in Stability: A significant advancement came in 1911 when Reinhold G. Grim was granted a patent (US999497A) for a process to produce stable this compound. Grim's method addressed the instability issue by carefully controlling the amount of water present during the reaction to prevent hydrolysis.

Synthesis Methodologies

This section provides detailed experimental protocols for the key historical synthesis methods of this compound.

First Reported (Unstable) Synthesis of this compound (Melikoff and Pissarjevsky, 1898)

The initial synthesis of this compound, as referenced in historical documents, was a simple precipitation reaction.

Experimental Protocol:

-

A solution of sodium perborate is prepared.

-

A solution of calcium chloride is added to the sodium perborate solution.

-

A precipitate of this compound is formed.

Note: This method yielded a product that was too unstable for analysis, likely due to rapid hydrolysis in the aqueous environment.

Stable Synthesis of this compound (Reinhold G. Grim, 1911)

This method focuses on limiting the water content during the reaction to prevent the decomposition of the this compound.

Experimental Protocol:

-

Dissolve 11 parts (by weight) of crystallized calcium chloride in 5 parts of water and heat the solution to 50-60°C.

-

To this heated solution, add 15.4 parts of commercial sodium perborate. This compound will begin to separate.

-

Maintain the temperature at 60°C and grind the mixture to form a homogeneous paste.

-

Allow the mass to cool and then add 5 parts of cold water.

-

After allowing it to stand for a while, the this compound is separated from the mother liquor by suction filtration.

-

The resulting this compound is then washed with a small quantity of water.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the stable synthesis of this compound as described by Reinhold G. Grim in his 1911 patent.

| Parameter | Value | Unit |

| Calcium Chloride (crystallized) | 11 | parts by weight |

| Initial Water | 5 | parts by weight |

| Sodium Perborate (commercial) | 15.4 | parts by weight |

| Reaction Temperature | 50 - 60 | °C |

| Additional Cold Water | 5 | parts by weight |

Visualizing the Synthesis Pathway

The following diagram illustrates the historical development and the key synthesis pathway for stable this compound.

Caption: Historical pathway of this compound synthesis.

Modern Perspectives and Potential Applications

While the foundational synthesis methods for this compound were established in the early 20th century, modern research specifically on this compound is limited. Much of the contemporary focus has shifted to various forms of calcium borate for applications in materials science and, to some extent, in drug delivery.

For drug development professionals, the interest in calcium-containing compounds often lies in their biocompatibility and their role as carriers or sources of therapeutic ions. Although this compound itself is not a widely used pharmaceutical ingredient, its constituent ions—calcium and borate—have biological significance. Boron-containing compounds are being explored for various therapeutic applications.

The oxidizing properties of the perborate group could also be of interest in specific formulation contexts, though careful consideration of stability and reactivity would be paramount. Future research could explore the synthesis of nano-sized this compound and investigate its potential as a controlled-release agent for either the borate or the peroxide component, drawing parallels from the extensive research on calcium carbonate and calcium phosphate nanoparticles in drug delivery systems.

Conclusion

The synthesis of this compound has a documented history that progresses from an unstable initial discovery to a stable formulation through methodical control of reaction conditions. The foundational work of early 20th-century chemists provided a robust method for its production. While modern research has largely pivoted to calcium borates, the unique properties of this compound as an oxidizing agent and a source of calcium and borate ions may warrant renewed investigation for novel applications in materials science and potentially in specialized areas of pharmaceutical research. This guide provides the historical context and detailed synthetic protocols to support such future explorations.

The Fundamental Chemistry of Calcium Peroxoborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium peroxoborate, a compound with significant oxidizing properties, holds potential in various scientific and industrial applications. This technical guide provides a comprehensive overview of the fundamental chemistry of calcium peroxoborate, including its synthesis, structural characteristics, and physicochemical properties. While direct applications in drug development are not yet established, this document aims to provide a foundational understanding for researchers exploring its potential in novel therapeutic strategies and other advanced applications.

Introduction

Calcium peroxoborate, with the chemical formula Ca(BO₃)₂, is an inorganic compound that belongs to the family of peroxoborates. These compounds are characterized by the presence of a peroxo-group (O-O) bonded to boron atoms, which imparts strong oxidizing capabilities. While sodium peroxoborate is a well-known component in detergents and bleaching agents, calcium peroxoborate offers a less soluble alternative with distinct properties. This guide delves into the core chemistry of calcium peroxoborate, summarizing the current knowledge to facilitate further research and development.

Synthesis of Calcium Peroxoborate

The synthesis of calcium peroxoborate typically involves the reaction of a soluble calcium salt, boric acid, and hydrogen peroxide in an aqueous solution. The general reaction scheme can be represented as follows:

CaCl₂ + 2H₃BO₃ + 2H₂O₂ + 2NaOH → Ca(BO₃)₂ + 2NaCl + 6H₂O

A key challenge in the synthesis is controlling the particle size and preventing agglomeration. To this end, stabilizing agents such as polyvinylpyrrolidone (PVP) or dextran can be employed during the precipitation process.

Logical Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of calcium peroxoborate nanoparticles.

Physicochemical Properties

The known physicochemical properties of calcium peroxoborate are summarized in the table below. It is important to note that these values may vary depending on the synthesis method and the hydration state of the compound.

| Property | Value |

| Chemical Formula | Ca(BO₃)₂ or B₂CaO₆ |

| Molecular Weight | 157.7 g/mol |

| Appearance | White solid |

| Solubility | Sparingly soluble in water |

| Key Spectroscopic Data | Raman: 880 cm⁻¹ (B-O-O), 1450 cm⁻¹ (O-O) |

Experimental Protocols

Detailed experimental protocols for the characterization of calcium peroxoborate are not extensively reported in the literature. However, standard analytical techniques would be employed as described below.

X-Ray Diffraction (XRD)

-

Objective: To determine the crystalline structure and phase purity of the synthesized calcium peroxoborate.

-

Methodology: A powdered sample of the synthesized material would be analyzed using a powder X-ray diffractometer. The diffraction pattern would be recorded over a 2θ range of 10-80° with a step size of 0.02°. The resulting diffractogram would be compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystalline phases present. While specific XRD data for calcium peroxoborate is scarce, analysis of related compounds like calcium borate and calcium peroxide can provide reference points.[1][2]

Raman Spectroscopy

-

Objective: To identify the vibrational modes characteristic of the peroxoborate structure, particularly the B-O-O and O-O bonds.

-

Methodology: A small amount of the sample would be analyzed using a Raman spectrometer, typically with a laser excitation source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed to produce a spectrum of Raman shifts. For peroxoborates, characteristic peaks are expected in the regions of 800-900 cm⁻¹ for the B-O-O stretching and around 1400-1500 cm⁻¹ for the O-O peroxo vibrations.[3]

Thermal Analysis (TGA/DSC)

-

Objective: To investigate the thermal stability and decomposition behavior of calcium peroxoborate.

-

Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be performed. A small, accurately weighed sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min). TGA measures the change in mass as a function of temperature, indicating dehydration and decomposition events. DSC measures the heat flow to or from the sample, revealing exothermic or endothermic transitions such as melting and decomposition. The thermal decomposition of related compounds like sodium perborate and calcium peroxide has been studied and can offer insights.[4][5]

Potential Applications and Future Directions

Currently, documented applications of calcium peroxoborate are primarily in fields requiring a stable oxidizing agent. Its use as a teeth-whitening agent in dentistry and as a polymerization initiator has been noted.[6][7]

The potential for calcium peroxoborate in drug development is an unexplored area. While no signaling pathways or direct therapeutic applications have been identified, the chemistry of related calcium-containing biomaterials offers some perspective. For instance, calcium phosphate and calcium carbonate nanoparticles are extensively researched for drug delivery due to their biocompatibility and pH-responsive degradation.[8][9][10] The release of calcium ions and reactive oxygen species from calcium peroxoborate could potentially be harnessed for therapeutic effects, for example, in antimicrobial applications or as a component in stimuli-responsive drug delivery systems.

Future research should focus on:

-

Developing and optimizing reproducible synthesis methods for controlling particle size and morphology.

-

Thorough characterization of its physicochemical properties, including solubility and stability under physiological conditions.

-

Investigating its biocompatibility and cytotoxicity to assess its potential for biomedical applications.

-

Exploring its potential as a source of localized reactive oxygen species for therapeutic purposes.

Conclusion

Calcium peroxoborate is a compound with interesting chemical properties stemming from its peroxoborate structure. While its application in drug development is yet to be explored, this guide provides a foundational understanding of its fundamental chemistry. The synthesis, properties, and analytical characterization methods outlined herein are intended to serve as a valuable resource for researchers and scientists interested in unlocking the potential of this and other related peroxoborate compounds. Further investigation into its biological interactions is warranted to determine its viability in the pharmaceutical and biomedical fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Hollow mesoporous calcium peroxide nanoparticles for drug-free tumor calcicoptosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Preparation and application of calcium phosphate nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium carbonate vaterite particles for drug delivery: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Calcium Perborate Under Different pH Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perborate, an inorganic peroxide, serves as a stable source of active oxygen with applications ranging from dental formulations to industrial bleaching. Its efficacy and safety are intrinsically linked to its stability, which is significantly influenced by the pH of the aqueous environment. This technical guide provides a comprehensive overview of the core principles governing the stability of this compound under various pH conditions. While direct quantitative data for this compound is not extensively available in public literature, this guide extrapolates its expected behavior from the well-documented chemistry of related perborates and calcium salts. It further outlines detailed experimental protocols for researchers to determine the precise stability and solubility profiles of this compound, thereby addressing the current data gap.

Introduction

This compound is a compound that, upon dissolution in water, hydrolyzes to release active oxygen in the form of hydrogen peroxide, alongside calcium ions and boric acid. This decomposition process is the basis for its utility as an oxidizing agent. The rate of this decomposition, and thus the stability of the compound, is highly dependent on the pH of the solution. Understanding this relationship is critical for optimizing formulations, ensuring product shelf-life, and controlling the release of active oxygen for various applications.

Expected pH-Dependent Stability of this compound

Based on the behavior of analogous compounds like sodium perborate and the decomposition kinetics of peracetic acid (formed from perborate hydrolysis), the stability of this compound is expected to vary significantly with pH.

-

Alkaline Conditions: Solutions of perborates tend to become alkaline, with pH values potentially reaching 10 to 11[1]. In alkaline environments, the decomposition of hydrogen peroxide, a key product of this compound hydrolysis, is generally accelerated.

-

Neutral to Slightly Alkaline pH: The decomposition rate of related peroxoacids has been shown to be maximal around a pKa value, which for peracetic acid is approximately 8.2[2][3]. It is plausible that this compound exhibits its lowest stability (i.e., fastest decomposition) in a similar neutral to slightly alkaline pH range.

-

Acidic Conditions: In acidic solutions, the hydrolysis of perborates still occurs, but the subsequent decomposition of the released hydrogen peroxide is generally slower than in alkaline conditions.

The solubility of calcium salts, a related factor influencing the overall stability and availability of the compound, is also pH-dependent. Generally, the solubility of calcium salts increases as the pH decreases[4][5].

Data Presentation

To facilitate a clear understanding of this compound's stability profile, the following tables are proposed. Researchers are encouraged to populate these tables with experimental data to build a comprehensive profile of this compound.

Table 1: Decomposition Rate of this compound at Various pH Values

| pH | Temperature (°C) | Initial Concentration (M) | Rate Constant (k) | Half-life (t½) |

| 4.0 | 25 | |||

| 5.0 | 25 | |||

| 6.0 | 25 | |||

| 7.0 | 25 | |||

| 8.0 | 25 | |||

| 9.0 | 25 | |||

| 10.0 | 25 | |||

| 11.0 | 25 |

Table 2: Solubility of this compound as a Function of pH

| pH | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 4.0 | 25 | ||

| 5.0 | 25 | ||

| 6.0 | 25 | ||

| 7.0 | 25 | ||

| 8.0 | 25 | ||

| 9.0 | 25 | ||

| 10.0 | 25 | ||

| 11.0 | 25 |

Experimental Protocols

To determine the quantitative data for the tables above, the following detailed experimental protocols are recommended.

Protocol for Determining the Decomposition Rate of this compound

This protocol is based on the well-established method of titrating the active oxygen content over time.

Objective: To determine the rate constant and half-life of this compound decomposition at various pH values.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (pH 4, 5, 6, 7, 8, 9, 10, 11)

-

Sulfuric acid (H₂SO₄), 1 M

-

Potassium permanganate (KMnO₄) solution, standardized 0.1 N

-

Volumetric flasks, pipettes, burette, and conical flasks

-

Constant temperature water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

For each desired pH, add a specific volume of the this compound stock solution to a volumetric flask and dilute with the appropriate buffer solution to the mark.

-

-

Incubation:

-

Place the prepared solutions in a constant temperature water bath set to the desired temperature (e.g., 25 °C).

-

-

Sampling and Titration:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.

-

Acidify the aliquot with a measured volume of 1 M sulfuric acid.

-

Titrate the acidified sample with standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed[6][7].

-

Record the volume of KMnO₄ consumed.

-

-

Calculation of Active Oxygen Content:

-

The active oxygen content is calculated using the following formula: Active Oxygen (%) = [(V_sample - V_blank) × N × 8 × 100] / (W_sample) where:

-

V_sample = Volume of KMnO₄ solution for the sample (mL)

-

V_blank = Volume of KMnO₄ solution for a blank titration (mL)

-

N = Normality of the KMnO₄ solution

-

8 = Equivalent weight of oxygen

-

W_sample = Weight of the initial this compound in the aliquot (g)

-

-

-

Data Analysis:

-

Plot the concentration of active oxygen versus time for each pH.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.

-

Calculate the half-life (t½) using the appropriate formula for the determined reaction order.

-

Protocol for Determining the Solubility of this compound

Objective: To determine the solubility of this compound at various pH values.

Materials:

-

This compound

-

Deionized water

-

Buffer solutions (pH 4, 5, 6, 7, 8, 9, 10, 11)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical method for calcium determination (e.g., Atomic Absorption Spectroscopy - AAS, or Inductively Coupled Plasma - ICP)

-

Constant temperature shaker bath

Procedure:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of flasks, each containing a buffer solution of a specific pH.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Filtration:

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a 0.45 µm syringe filter to remove any undissolved solids.

-

-

Analysis of Calcium Concentration:

-

Analyze the calcium concentration in the filtered supernatant using a validated analytical method such as AAS or ICP.

-

-

Calculation of Solubility:

-

The determined calcium concentration represents the molar solubility of this compound at that specific pH. Convert this to g/100 mL if desired.

-

Visualization of Key Pathways and Workflows

Decomposition Pathway of this compound

The following diagram illustrates the general decomposition pathway of this compound in an aqueous solution.

References

- 1. Effect of various types of sodium perborate on the pH of bleaching agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. en.psgraw.com [en.psgraw.com]

- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

An In-Depth Technical Guide to Calcium Perborate: Synthesis, Properties, and Emerging Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium perborate, an inorganic compound with oxidizing properties, has long been utilized in dental applications for teeth whitening. However, recent scientific inquiry has begun to explore its potential in broader biomedical fields, particularly in areas requiring localized and sustained oxygen release. This technical guide provides a comprehensive literature review of this compound, detailing its synthesis, physicochemical properties, and established applications. Furthermore, it delves into emerging research on its biocompatibility and potential as an oxygen-generating biomaterial for tissue engineering and drug delivery, offering insights for future research and development.

Introduction

This compound (Ca(BO₃)₂) is a salt of a peroxyboric acid. While its most well-known application is as a bleaching agent in dentistry, its chemical properties, particularly its ability to release active oxygen in an aqueous environment, have garnered interest for other biomedical uses.[1][2] This guide aims to consolidate the existing scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and outlining potential future research directions in the context of drug development and regenerative medicine.

Physicochemical Properties of this compound

This compound is a white, solid inorganic compound. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | Ca(BO₃)₂ | [3] |

| Molecular Weight | 157.7 g/mol | [4] |

| CAS Number | 54630-47-6 | [3] |

| Active Oxygen Content | ~10.0% | [2][3] |

| Appearance | White solid | - |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common laboratory-scale synthesis involves the reaction of a calcium salt with a source of perborate or by reacting a calcium salt with borax and hydrogen peroxide.

Experimental Protocol: Synthesis from Calcium Chloride, Borax, and Hydrogen Peroxide[3]

Materials:

-

Calcium chloride (CaCl₂)

-

Sodium tetraborate (Na₂B₄O₇)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of calcium chloride.

-

In a separate vessel, prepare a solution of sodium tetraborate and hydrogen peroxide.

-

Slowly add the calcium chloride solution to the sodium tetraborate and hydrogen peroxide solution under constant stirring.

-

Maintain the reaction temperature at 20-25 °C.

-

Continue stirring to ensure complete reaction.

-

Filter the resulting precipitate (this compound).

-

Reslurry the filter cake with deionized water and filter again to remove any soluble impurities, such as sodium chloride.

-

Dry the final product in a vacuum oven at 50 °C overnight.

Expected Product: A this compound product containing approximately 27.9% calcium oxide and 10.0% active oxygen.[3]

Synthesis workflow for this compound.

Applications of this compound

Dental Applications

The primary and most well-documented application of this compound is in dentistry as a bleaching agent for non-vital, discolored teeth.[5][6] It is often used in the "walking bleach" technique, where a paste of this compound and a liquid (such as water or hydrogen peroxide) is sealed inside the pulp chamber of a root-canaled tooth for a period of time.[7]

Mechanism of Action in Tooth Whitening: The bleaching effect of this compound is attributed to the release of active oxygen upon contact with water.[1] This active oxygen acts as a strong oxidizing agent, breaking down large, pigmented molecules (chromophores) within the tooth structure into smaller, less colored molecules.[8]

Mechanism of this compound in tooth whitening.

Quantitative Effects on Dental Materials: Studies have investigated the impact of this compound-based bleaching agents on the mechanical properties of dental materials. It has been observed that these agents can lead to a reduction in the microhardness and compressive strength of calcium silicate-based cements.[9]

| Dental Material | Bleaching Agent | Change in Microhardness | Change in Compressive Strength | Source(s) |

| MTA Angelus | Sodium Perborate & H₂O₂ | Significant decrease | - | [9] |

| Biodentine | Sodium Perborate & H₂O₂ | Significant decrease | - | [9] |

| MTA Repair HP | Sodium Perborate & H₂O₂ | Significant decrease | - | [9] |

Emerging Biomedical Applications: Oxygen Generation for Tissue Engineering

A significant challenge in tissue engineering is ensuring an adequate oxygen supply to cells within engineered constructs, especially before the development of a functional blood supply.[10][11] Materials that can generate oxygen in situ are therefore of great interest. While research has primarily focused on calcium peroxide, the underlying principle of oxygen release through hydrolysis is directly applicable to this compound.[12][13]

Principle of Oxygen Release: In an aqueous environment, this compound decomposes to release hydrogen peroxide, which subsequently breaks down into water and oxygen.[1] This sustained release of oxygen could potentially support the survival and function of cells in hypoxic environments within tissue scaffolds.[10][13]

Oxygen release from a this compound-loaded scaffold.

Quantitative Data on Oxygen Release from Peroxide-Based Materials: Studies on calcium peroxide have demonstrated a predictable and sustained release of oxygen. For instance, polycaprolactone scaffolds loaded with calcium peroxide have been shown to achieve dissolved oxygen levels of 5% to 29% over 35 days in vitro.[10] Similar release kinetics could be expected from this compound, although further research is needed to quantify this. The oxygen release from sodium percarbonate (SPO) and calcium peroxide (CPO) has been shown to differ, with SPO exhibiting a burst release and CPO a more stable release.[14][15]

| Oxygen-Generating Material | Concentration | Peak Oxygen Release (after 1h) | Source(s) |

| Sodium Percarbonate (SPO) | 1 mg/mL | ~31 mg/mL | [14] |

| Calcium Peroxide (CPO) | 1 mg/mL | < 10 mg/mL | [14] |

Biocompatibility

The biocompatibility of this compound is a critical factor for its use in biomedical applications. Studies on sodium perborate, a related compound, have shown it to be biocompatible with macrophages, with no observed alterations in cell morphology or adherence.[16] In contrast, 30% hydrogen peroxide, a common component in some bleaching formulations, demonstrated significant cellular damage.[16] This suggests that the perborate component itself may be relatively benign at appropriate concentrations. Further research is necessary to specifically evaluate the biocompatibility of this compound with various cell types relevant to drug delivery and tissue engineering, such as fibroblasts, osteoblasts, and stem cells.[17][18][19][20]

Potential for Drug Development

While direct studies on this compound for drug delivery are scarce, its properties suggest several potential avenues for exploration.

-

Controlled Oxygen Release for Wound Healing: The ability to generate oxygen could be harnessed to treat hypoxic wounds, promoting cell proliferation and angiogenesis.

-

Antimicrobial Applications: The release of reactive oxygen species imparts antimicrobial properties, which could be beneficial in preventing infections at the site of an implant or in wound dressings.[21][22]

-

Component of In-Situ Gelling Systems: Calcium ions, a byproduct of this compound decomposition, are known to induce gelation in certain polymers like alginate and pectin.[23] This could potentially be utilized in the development of injectable, in-situ gelling drug delivery systems.

Conclusion and Future Directions

This compound is a compound with well-established applications in dentistry and a promising future in broader biomedical fields. Its ability to generate oxygen in a controlled manner makes it a strong candidate for further investigation in tissue engineering and regenerative medicine. Future research should focus on:

-

Detailed characterization of oxygen release kinetics from this compound-loaded biomaterials.

-

In-depth biocompatibility studies with various cell lines relevant to target applications.

-

Exploration of its efficacy in in vivo models of hypoxic conditions, such as ischemic wounds.

-

Investigation into its potential as a component of novel drug delivery systems, including in-situ gelling formulations.

By systematically addressing these areas, the full potential of this compound as a valuable biomaterial for drug development and therapeutic applications can be realized.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | 54630-47-6 [chemicalbook.com]

- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. echemi.com [echemi.com]

- 5. Sodium perborate - Wikipedia [en.wikipedia.org]

- 6. Non-vital Endo Treated Tooth Bleaching with Sodium Perborate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. inspirestudentjournal.co.uk [inspirestudentjournal.co.uk]

- 9. The Effect of Bleaching Agents on the Microstructure and Surface Microhardness of Three Calcium Silicate-Based Barrier Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering calcium peroxide based oxygen generating scaffolds for tissue survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for Incorporating Oxygen Generating Biomaterials into Cell Culture and Microcapsule Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxygen Releasing Biomaterials for Tissue Engineering - ChemistryViews [chemistryviews.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Release Kinetics and In Vitro Characterization of Sodium Percarbonate and Calcium Peroxide to Oxygenate Bioprinted Tissue Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of biocompatibility of sodium perborate and 30% hydrogen peroxide using the analysis of the adherence capacity and morphology of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocompatibility of novel premixed putty calcium silicate-based cement on human dental pulp stem cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biocompatibility and pro-mineralization effects of premixed calcium silicate-based materials on human dental pulp stem cells: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vitro Response of Dental Pulp Stem Cells to Calcium Silicate-Based Cements: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 21. d-nb.info [d-nb.info]

- 22. Antimicrobial and antibiotic-potentiating effect of calcium peroxide nanoparticles on oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effect of Calcium Ion Supplementation on Oral Microbial Composition and Biofilm Formation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Utility of Perborate Salts in Organic Oxidation: Application Notes and Protocols

A notable scarcity of documented applications exists for calcium perborate as an oxidizing agent in organic synthesis. While its use is established in fields such as dentistry for teeth whitening and in the formulation of detergents, its role in the transformation of organic molecules remains largely unexplored in scientific literature.[1][2][3]

In contrast, the closely related salt, sodium perborate (NaBO₃·nH₂O) , is a well-documented, versatile, and eco-friendly oxidizing agent in organic chemistry.[4][5] It offers a stable, safe, and convenient alternative to other oxidizing agents like highly concentrated hydrogen peroxide.[4][6] This document provides detailed application notes and protocols for the use of sodium perborate in key organic oxidation reactions, which may serve as a valuable reference for researchers, scientists, and drug development professionals exploring the utility of perborate salts.

Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are important intermediates in the production of various pharmaceuticals and agrochemicals. Sodium perborate provides a mild and efficient method for this conversion, often with high chemoselectivity, avoiding over-oxidation to the corresponding sulfone.[5][7]

Quantitative Data for Sulfide Oxidation

| Substrate | Oxidant System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Thioanisole | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 2 | 95 | McKillop & Tarbin, 1987 |

| Diphenyl sulfide | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 3 | 92 | McKillop & Tarbin, 1987 |

| Dibenzyl sulfide | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 2.5 | 94 | McKillop & Tarbin, 1987 |

Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioanisole (1.24 g, 10 mmol) in glacial acetic acid (50 mL).

-

Reaction Initiation: To the stirred solution, add sodium perborate tetrahydrate (NaBO₃·4H₂O, 4.62 g, 30 mmol) portion-wise over 10 minutes.

-

Reaction Conditions: Heat the reaction mixture to 50-55 °C and maintain this temperature with stirring for 2 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (200 mL) and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfoxide. The product can be further purified by column chromatography on silica gel.

Caption: Workflow for the oxidation of thioanisole to methyl phenyl sulfoxide.

Oxidation of Anilines to Nitroarenes

The oxidation of anilines to nitroarenes is a fundamental reaction in the synthesis of many industrial chemicals and pharmaceutical precursors. Sodium perborate in acetic acid has been shown to be an effective reagent for this transformation, particularly for anilines bearing electron-withdrawing groups.[8]

Quantitative Data for Aniline Oxidation

| Substrate | Oxidant System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitroaniline | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 4 | 85 | McKillop & Tarbin, 1987 |

| 2-Chloro-4-nitroaniline | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 5 | 88 | McKillop & Tarbin, 1987 |

| 4-Bromoaniline | NaBO₃·4H₂O | Glacial Acetic Acid | 50-55 | 4 | 75 | McKillop & Tarbin, 1987 |

Experimental Protocol: Oxidation of 4-Nitroaniline to 1,4-Dinitrobenzene

-

Reagent Preparation: In a three-necked round-bottom flask fitted with a mechanical stirrer, a thermometer, and a reflux condenser, suspend 4-nitroaniline (1.38 g, 10 mmol) in glacial acetic acid (40 mL).

-

Reaction Initiation: Add sodium perborate tetrahydrate (6.16 g, 40 mmol) to the suspension.

-

Reaction Conditions: Heat the mixture to 50-55 °C and stir vigorously for 4 hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of cold water.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from ethanol to yield pure 1,4-dinitrobenzene.

Caption: Workflow for the oxidation of 4-nitroaniline to 1,4-dinitrobenzene.

Oxidation of Organoboranes

Sodium perborate is a mild and convenient reagent for the oxidation of organoboranes, which are typically generated in situ via hydroboration of alkenes or alkynes. This method provides a valuable alternative to the more traditional alkaline hydrogen peroxide workup.[6][9]

Quantitative Data for Organoborane Oxidation

| Alkene Precursor | Hydroborating Agent | Oxidizing Agent | Solvent | Yield of Alcohol (%) | Reference |

| 1-Octene | BH₃·THF | NaBO₃·4H₂O | THF/H₂O | 92 | Kabalka et al., 1989 |

| Styrene | BH₃·THF | NaBO₃·4H₂O | THF/H₂O | 89 | Kabalka et al., 1989 |

| (-)-α-Pinene | BH₃·THF | NaBO₃·4H₂O | THF/H₂O | 85 | Kabalka et al., 1989 |

Experimental Protocol: Hydroboration-Oxidation of 1-Octene to 1-Octanol

-

Hydroboration: In a dry, nitrogen-flushed flask, dissolve 1-octene (1.12 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 10 mL). Cool the solution to 0 °C and add borane-THF complex (1.0 M solution in THF, 3.7 mL, 3.7 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Oxidation: To the stirred solution of the organoborane, slowly add water (5 mL) followed by the portion-wise addition of sodium perborate tetrahydrate (4.62 g, 30 mmol).

-

Reaction Conditions: Continue stirring at room temperature for 2 hours to ensure complete oxidation.

-

Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude 1-octanol can be purified by distillation.